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Compound of Interest

Compound Name: Geranyl crotonate

Cat. No.: B1604941

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Geranyl
crotonate, a terpene ester with applications in the fragrance and chemical industries. The
information presented herein is essential for the identification, characterization, and quality
control of this compound in research and development settings. This document details its
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along
with generalized experimental protocols for acquiring such spectra.

Chemical Structure and Properties

Geranyl crotonate, with the IUPAC name [(2E)-3,7-dimethylocta-2,6-dienyl] (E)-but-2-enoate,
is formed from the esterification of geraniol and crotonic acid[1]. Its molecular formula is
C14H2202 and it has a molecular weight of approximately 222.32 g/mol [1]. It is characterized
as a colorless mobile liquid with a fragrant odor[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic
molecules. Below are the predicted *H and 3C NMR chemical shifts for Geranyl crotonate.

'H NMR Spectroscopy

The proton NMR spectrum of Geranyl crotonate is expected to show distinct signals for the
protons in both the geranyl and crotonate moieties. Protons on the double bonds will appear in
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the downfield region (& 5.0-7.0 ppm), while the methyl and methylene protons will be found in
the upfield region.

Table 1: Predicted *H NMR Data for Geranyl Crotonate

SO Pre.zdicted Chemical Multiplicity Coupling Constant
Shift (8, ppm) (J, Hz)
H-2' (Crotonate) 69-71 dqg Not available
H-3' (Crotonate) 5.8-5.9 dqg Not available
H-1 (Geranyl) 46-4.7 d Not available
H-2 (Geranyl) 53-54 t Not available
H-6 (Geranyl) 50-5.1 t Not available
H-4, H-5 (Geranyl) 20-22 m Not available
H-4' (Crotonate, CHs) 1.8-1.9 dd Not available
H-8 (Geranyl, CHs) 1.7 S Not available
H-9 (Geranyl, CHs) 1.6 S Not available
H-10 (Geranyl, CHs) 1.6 s Not available

Note: The data presented is based on predicted values and may vary from experimental
results.

3C NMR Spectroscopy

The 3C NMR spectrum provides information about the carbon skeleton of the molecule. The
carbonyl carbon of the ester group is expected to be the most downfield signal.

Table 2: Predicted 13C NMR Data for Geranyl Crotonate
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Carbon Predicted Chemical Shift (3, ppm)
C-1' (C=0) 166.0 - 167.0
C-2' (=CH) 144.0 - 145.0
C-3' (=CH) 122.0-123.0
C-3 (Geranyl, =C) 142.0 - 143.0
C-7 (Geranyl, =C) 131.0-132.0
C-2 (Geranyl, =CH) 118.0-119.0
C-6 (Geranyl, =CH) 123.0-124.0
C-1 (Geranyl, -O-CHz-) 61.0 - 62.0
C-4 (Geranyl, -CHz-) 39.0-40.0
C-5 (Geranyl, -CHz-) 26.0-27.0
C-4' (Crotonate, -CHs) 18.0-19.0
C-8 (Geranyl, -CHs) 16.0-17.0
C-9 (Geranyl, -CHs) 25.0-26.0
C-10 (Geranyl, -CHs) 17.0-18.0

Note: The data presented is based on predicted values and may vary from experimental
results.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of Geranyl crotonate is expected to show characteristic absorption bands for the
ester functional group and the carbon-carbon double bonds.

Table 3: Predicted IR Absorption Data for Geranyl Crotonate
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Expected Absorption Range

Functional Group Intensity
(cm~)

C=0 (Ester) 1715-1730 Strong

C=C (Alkenyl) 1640 - 1680 Medium

C-O (Ester) 1000 - 1300 Strong

C-H (sp?) 3010 - 3100 Medium

C-H (sp3) 2850 - 2960 Strong

Note: The data presented is based on typical values for the respective functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For Geranyl crotonate (C14H22032), the molecular ion peak [M]* would be

expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (222.32).

Table 4: Expected Mass Spectrometry Data for Geranyl Crotonate

m/z Interpretation

222 Molecular lon [M]*

136 [M - CaHeO2]* (Loss of crotonate group)
69 [CsHs]* (Geranyl fragment)

41 [CsHs] (Allylic fragment)

Note: Fragmentation patterns can vary depending on the ionization method and energy.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of Geranyl crotonate in about 0.6 mL
of a deuterated solvent (e.g., CDCI3) in a standard 5 mm NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to
optimize the magnetic field homogeneity.

Data Acquisition:

o H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters
include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of
scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

o 183C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger
number of scans is typically required (e.g., 1024 or more) due to the lower natural
abundance of 13C.

Data Processing: Apply Fourier transformation to the acquired free induction decay (FID).
Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual
solvent peak or an internal standard (e.g., TMS at O ppm).

Infrared (IR) Spectroscopy

Sample Preparation: As Geranyl crotonate is a liquid, a neat spectrum can be obtained by
placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

Instrument Setup: Place the salt plates in the sample holder of the FTIR spectrometer.

Data Acquisition: Record a background spectrum of the clean salt plates. Then, acquire the
sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
The spectrum is usually recorded in the range of 4000-400 cm~1.

Data Processing: The instrument software automatically subtracts the background spectrum
from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of

volatile compounds like Geranyl crotonate.
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o Sample Preparation: Prepare a dilute solution of Geranyl crotonate in a volatile organic
solvent (e.g., dichloromethane or hexane).

e GC-MS Setup:

o Gas Chromatograph: Use a capillary column suitable for the analysis of terpenes (e.g., a
non-polar or medium-polar column). Set an appropriate temperature program for the oven
to ensure good separation of the analyte from any impurities. The injector temperature is
typically set to 250 °C.

o Mass Spectrometer: Use electron ionization (El) at a standard energy of 70 eV. Set the
mass analyzer to scan a suitable mass range (e.g., m/z 40-300).

o Data Acquisition: Inject a small volume (e.g., 1 uL) of the sample solution into the GC. The
instrument software will record the total ion chromatogram (TIC) and the mass spectrum for
each eluting peak.

o Data Analysis: Identify the peak corresponding to Geranyl crotonate in the TIC based on its
retention time. Analyze the corresponding mass spectrum to identify the molecular ion and
characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like Geranyl crotonate.

Caption: General workflow for the spectroscopic analysis of Geranyl crotonate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of Geranyl Crotonate: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b160494 1#spectroscopic-data-of-geranyl-crotonate-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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